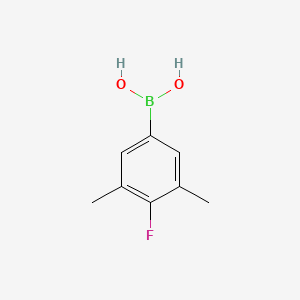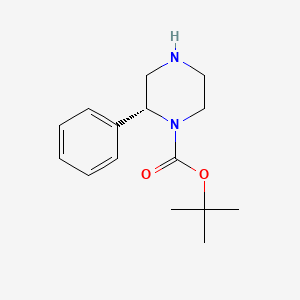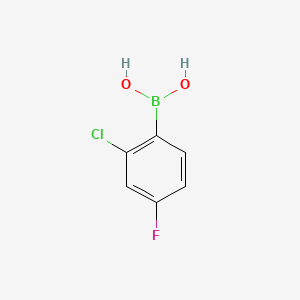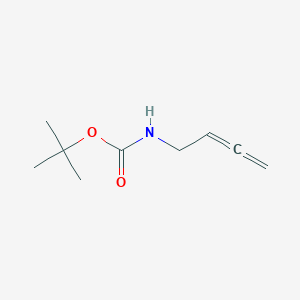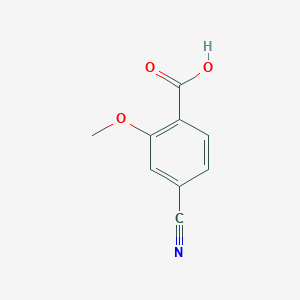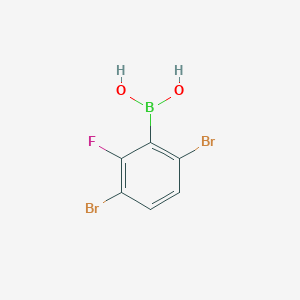
3,6-Dibromo-2-fluorophenylboronic acid
描述
3,6-Dibromo-2-fluorophenylboronic acid is a specialized organoboron compound with the molecular formula C6H4BBr2FO2. This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a boronic acid group attached to a phenyl ring. It is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorophenylboronic acid typically involves the bromination of 2-fluorophenylboronic acid followed by further functionalization. The reaction conditions require careful control of temperature and the use of appropriate solvents and catalysts to ensure the selective introduction of bromine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 3,6-Dibromo-2-fluorophenylboronic acid is versatile in organic chemistry and can undergo various reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the bromine atoms, yielding different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed, often under inert atmosphere conditions.
Major Products Formed:
Boronic Esters: Formed through the reaction with alcohols.
Borates: Resulting from the oxidation of boronic acids.
Substituted Derivatives: Various substituted phenylboronic acids depending on the nucleophile used.
科学研究应用
3,6-Dibromo-2-fluorophenylboronic acid is extensively used in scientific research due to its reactivity and versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of bioconjugation techniques for labeling biomolecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of drugs for cancer, autoimmune diseases, and inflammatory conditions.
Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and organic electronic materials.
作用机制
The mechanism by which 3,6-Dibromo-2-fluorophenylboronic acid exerts its effects largely depends on its role in chemical reactions:
Suzuki-Miyaura Coupling: The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides in the presence of a palladium catalyst.
Bioconjugation: The compound can form stable covalent bonds with biomolecules, allowing for the labeling and tracking of biological targets.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: Targets carbon-halide bonds and forms biaryl compounds.
Bioconjugation: Targets specific functional groups on biomolecules, such as amino groups or thiol groups.
相似化合物的比较
3,6-Dibromo-2-fluorophenylboronic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:
3,5-Dibromo-2-fluorophenylboronic Acid: Similar structure but with different positions of bromine atoms.
2,6-Dibromo-3-fluorophenylboronic Acid: Different positions of fluorine and bromine atoms.
3,6-Dibromo-2-methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of fluorine.
These compounds differ in their reactivity and applications due to the variations in their substitution patterns.
属性
IUPAC Name |
(3,6-dibromo-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBr2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALJKPUYTUFGLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBr2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584634 | |
| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-92-0 | |
| Record name | (3,6-Dibromo-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dibromo-2-fluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



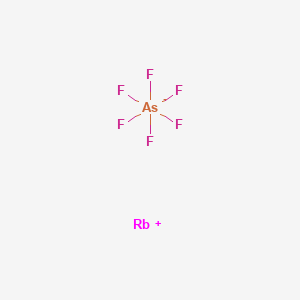

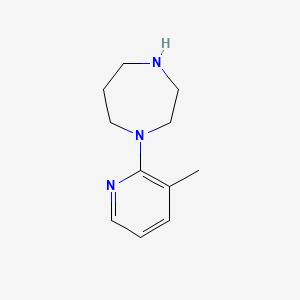
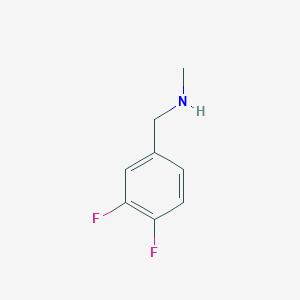

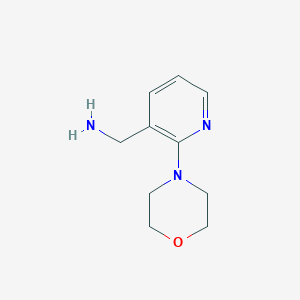
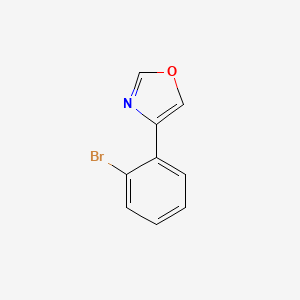
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)
